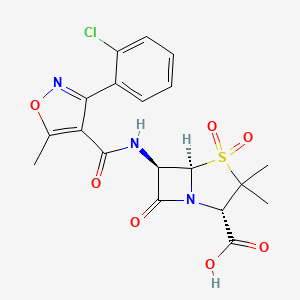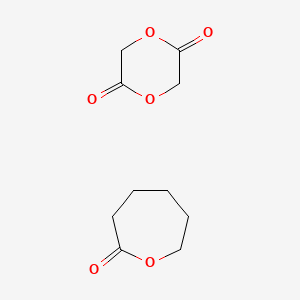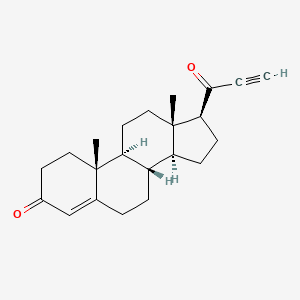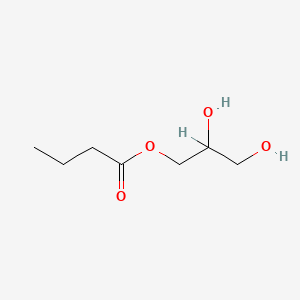![molecular formula C18H21ClFN3O4S2 B1204810 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Synthesis and Enzyme Inhibitory Activity : A study by Abbasi et al. (2019) focused on the synthesis of a series of compounds similar to 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide, demonstrating their inhibitory activity against the α-glucosidase enzyme. These compounds also showed a hemolytic and cytotoxic profile, suggesting potential therapeutic applications (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitory Activity : Another study by Congiu et al. (2015) synthesized benzenesulfonamide derivatives incorporating ureido moieties. These compounds were tested as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibitors against all four isoforms. This suggests potential applications in pharmacology (Congiu et al., 2015).
Anticancer Activity
- Potential Anticancer Activity : Research by Szafrański & Sławiński (2015) involved synthesizing novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, showing promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Gene Expression and Antitumor Applications
- Gene Expression and Antitumor Studies : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. They identified potent cell cycle inhibitors, providing insights into pharmacophore structures and drug-sensitive pathways for antitumor sulfonamides (Owa et al., 2002).
Environmental and Agricultural Applications
- Herbicide Transport Study : Veeh et al. (1994) investigated the transport characteristics of chlorsulfuron, a compound related to 3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide, in soil columns. This study is important for understanding the environmental impact of such compounds (Veeh et al., 1994).
Neurological Applications
- Central Nervous System Agents : Research by Hino et al. (1988) synthesized a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, exhibiting potential neuroleptic activity. This demonstrates the relevance of such compounds in developing treatments for central nervous system disorders (Hino et al., 1988).
Imaging and Diagnostic Applications
- Imaging Tumor Glycolysis : Beinat et al. (2017) developed [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of Pyruvate Kinase M2, a key enzyme in tumor metabolism. This indicates the potential of such compounds in cancer diagnostics and treatment monitoring (Beinat et al., 2017).
Eigenschaften
Produktname |
3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C18H21ClFN3O4S2 |
Molekulargewicht |
462 g/mol |
IUPAC-Name |
3-chloro-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21ClFN3O4S2/c1-21(2)28(24,25)16-7-8-18(17(19)13-16)22-9-11-23(12-10-22)29(26,27)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
HJAPVMMLKRVSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



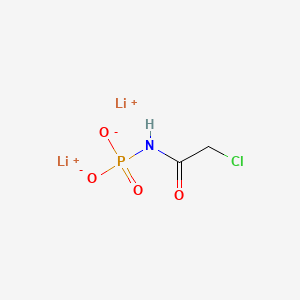
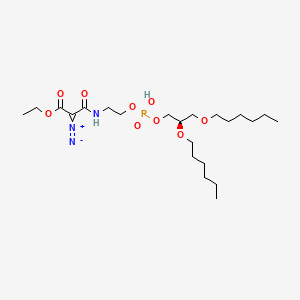
![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)
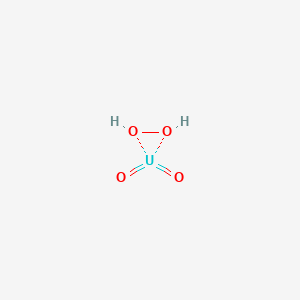

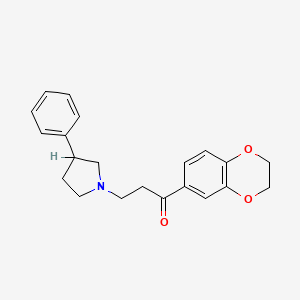
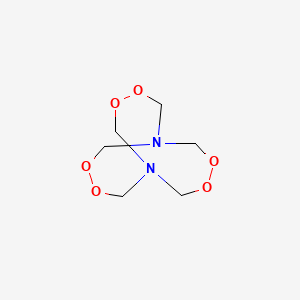
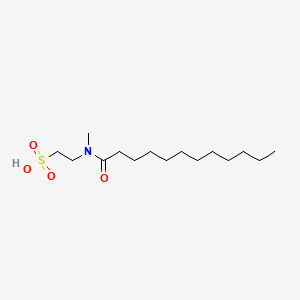
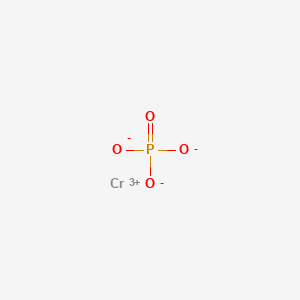
![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)
